Lupan-3beta,20-diol
Overview
Description
Lupan-3beta,20-diol is a pentacyclic triterpenoid compound that belongs to the lupane series It is characterized by the presence of hydroxyl groups at the 3beta and 20 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Lupan-3beta,20-diol can be synthesized through the enzymatic conversion of (3S)-2,3-epoxy-2,3-dihydrosqualene. The enzyme this compound synthase (EC 4.2.1.128) catalyzes this reaction, resulting in the formation of this compound along with other triterpene alcohols .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant enzymes derived from Arabidopsis thaliana. The recombinant enzyme produces a mixture of lupeol and this compound, along with small amounts of other triterpenes such as beta-amyrin, germanicol, taraxasterol, and psi-taraxasterol .
Chemical Reactions Analysis
Types of Reactions
Lupan-3beta,20-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds
Scientific Research Applications
Lupan-3beta,20-diol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other triterpenoids and studying their chemical properties.
Biology: The compound is investigated for its role in plant metabolism and its potential effects on various biological processes.
Medicine: this compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of lupan-3beta,20-diol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. The hydroxyl groups at the 3beta and 20 positions play a crucial role in its biological activity by facilitating interactions with target proteins and enzymes.
Comparison with Similar Compounds
Lupan-3beta,20-diol is unique among similar compounds due to its specific hydroxylation pattern. Similar compounds include:
Lupeol: A triterpenoid with a hydroxyl group at the 3beta position but lacking the 20-hydroxyl group.
Beta-amyrin: A triterpenoid with a different hydroxylation pattern.
Germanicol: Another triterpenoid with distinct structural features.
Taraxasterol: A triterpenoid with a different arrangement of functional groups.
Properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-25(2)21-12-16-30(8)22(28(21,6)15-13-23(25)31)10-9-20-24-19(26(3,4)32)11-14-27(24,5)17-18-29(20,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21+,22-,23+,24-,27-,28+,29-,30-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNYDUBBAZTLTQ-LIVJDELJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901343397 | |
Record name | Lupan-3beta,20-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901343397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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